molecular formula C9H16O3 B14446988 Methyl 6-(oxiran-2-YL)hexanoate CAS No. 76543-10-7

Methyl 6-(oxiran-2-YL)hexanoate

Cat. No.: B14446988
CAS No.: 76543-10-7
M. Wt: 172.22 g/mol
InChI Key: UPFHNPWNFWBLGL-UHFFFAOYSA-N
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Description

Methyl 6-(oxiran-2-yl)hexanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a hexanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(oxiran-2-yl)hexanoate can be synthesized through several methods. One common approach involves the epoxidation of methyl 6-hexenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(oxiran-2-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: m-CPBA is commonly used for epoxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxide ring.

Major Products Formed

    Diols: Formed through oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Functionalized Esters: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 6-(oxiran-2-yl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(oxiran-2-yl)hexanoate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-hexenoate: Lacks the epoxide ring, making it less reactive in certain types of reactions.

    Ethyl 6-(oxiran-2-yl)hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 6-(oxiran-2-yl)octanoate: Longer carbon chain, which can affect its physical and chemical properties.

Uniqueness

Methyl 6-(oxiran-2-yl)hexanoate is unique due to the presence of both an ester group and an epoxide ring. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

76543-10-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 6-(oxiran-2-yl)hexanoate

InChI

InChI=1S/C9H16O3/c1-11-9(10)6-4-2-3-5-8-7-12-8/h8H,2-7H2,1H3

InChI Key

UPFHNPWNFWBLGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC1CO1

Origin of Product

United States

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